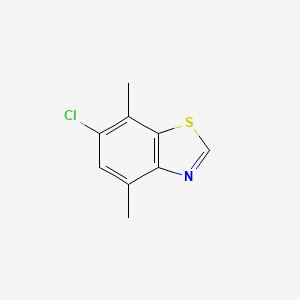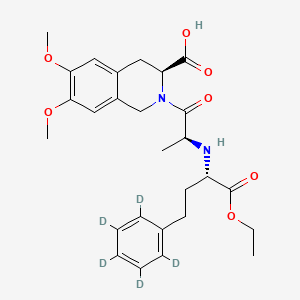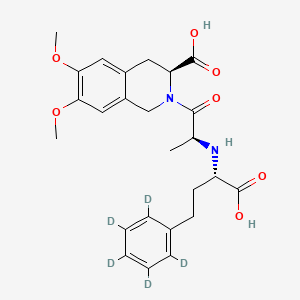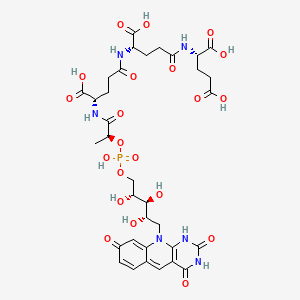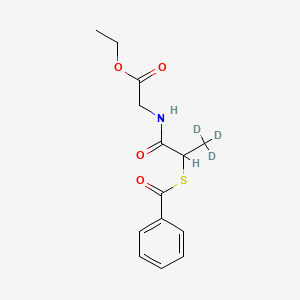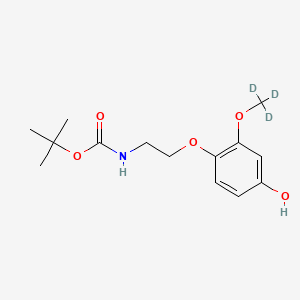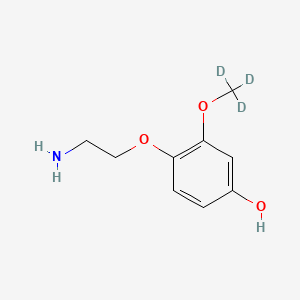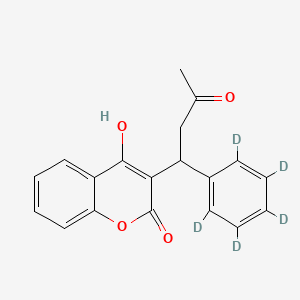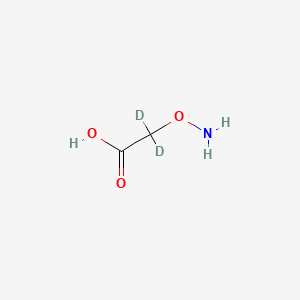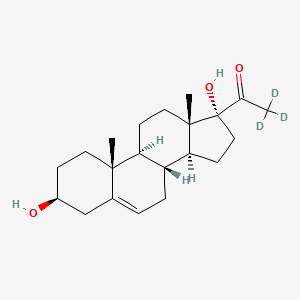
17alpha-Hydroxy pregnenolone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-Hydroxy pregnenolone-d3 is a labelled metabolite of pregnenolone, a steroid hormone involved in the biosynthesis of other steroids. It is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This compound is used in various scientific research applications due to its stable isotope labelling, which allows for precise tracking and analysis in biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxy pregnenolone-d3 involves the hydroxylation of pregnenolone at the C17alpha position. This step is typically performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The reaction conditions often include specific temperature and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors that maintain the necessary conditions for enzyme activity. The process includes the extraction and purification of the compound to achieve high purity levels suitable for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
17alpha-Hydroxy pregnenolone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated steroids.
Reduction: Formation of reduced steroid derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced steroid derivatives, which are used in further biochemical and pharmacological studies .
Applications De Recherche Scientifique
17alpha-Hydroxy pregnenolone-d3 is widely used in scientific research due to its stable isotope labelling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography for the analysis of steroid metabolism.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the development of pharmaceuticals and as a quality control standard in the production of steroid-based drugs
Mécanisme D'action
The mechanism of action of 17alpha-Hydroxy pregnenolone-d3 involves its interaction with steroid hormone receptors and enzymes involved in steroidogenesis. It acts as a precursor in the biosynthesis of other steroids, such as dehydroepiandrosterone (DHEA) and glucocorticosteroids. The molecular targets include the cytochrome P450 enzymes CYP17A1 and 3alpha-hydroxysteroid dehydrogenase, which catalyze the conversion of pregnenolone to its hydroxylated and reduced forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
17alpha-Hydroxyprogesterone: Another hydroxylated steroid involved in glucocorticosteroid synthesis.
Dehydroepiandrosterone (DHEA): A steroid hormone synthesized from pregnenolone.
Pregnenolone: The parent compound from which 17alpha-Hydroxy pregnenolone-d3 is derived.
Uniqueness
This compound is unique due to its stable isotope labelling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where accurate quantification and analysis of steroid metabolism are required .
Propriétés
IUPAC Name |
2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGUCIJOXJXHF-DBAXYKBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849614 |
Source


|
| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105078-92-0 |
Source


|
| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
